

Hexadecanedioic Acid-d28: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexadecanedioic acid-d28*

Cat. No.: *B12426326*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the stability and storage conditions for **Hexadecanedioic acid-d28** (Thapsic acid-d28). The information herein is critical for maintaining the integrity of this isotopically labeled compound in research and development settings. This document outlines recommended storage, potential degradation pathways, and general handling protocols to ensure its effective use.

Compound Properties

Hexadecanedioic acid-d28 is a deuterated form of Hexadecanedioic acid, a dicarboxylic acid. The deuterium labeling provides a valuable tool for tracer studies and as an internal standard in quantitative analyses using techniques such as NMR, GC-MS, or LC-MS.

Property	Value
Synonyms	1,14-Tetradecanedicarboxylic acid-d28, Thapsic acid-d28
CAS Number	130348-90-2
Molecular Formula	$\text{HOOC}(\text{CD}_2)_{14}\text{COOH}$
Molecular Weight	Approximately 314.58 g/mol
Isotopic Enrichment	Typically ≥ 99 atom % D
Appearance	White to off-white solid
Purity	Generally $> 98\%$

Stability Profile

Hexadecanedioic acid-d28 is a stable compound when stored under the recommended conditions. However, like its non-deuterated counterpart, it is susceptible to degradation under certain circumstances. The primary stability concerns for deuterated carboxylic acids include chemical degradation and isotopic exchange.

Chemical Stability: The non-deuterated form of Hexadecanedioic acid is incompatible with strong bases, oxidizing agents, and reducing agents. It is also a combustible solid. Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide.

Isotopic Stability: A key consideration for deuterated carboxylic acids is the potential for hydrogen-deuterium (H-D) exchange.

- **Carboxyl Group:** The deuterium on the carboxyl group (-COOD) can rapidly exchange with protons from protic solvents.
- **Carbon Backbone:** Deuterium atoms on the carbon chain (C-D) are generally more stable. However, exchange can be catalyzed under certain pH and temperature conditions, particularly at the α -carbon (adjacent to the carboxyl group). The rate of this exchange is often at its minimum in the pH range of 2 to 3.

Deuteration can also slightly decrease the acidity of the carboxylic acid, resulting in a minor increase in its pKa value.

Recommended Storage Conditions

To ensure the long-term stability and purity of **Hexadecanedioic acid-d28**, the following storage conditions are recommended.

Form	Recommended		
	Storage	Duration	Notes
Temperature			
Neat (Powder)	Room Temperature	Short-term	For frequent use.
-20°C	Long-term	Recommended for maintaining purity over several years.	
Below +30°C	General	Avoid high temperatures.	
Stock Solutions	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles. Use fresh anhydrous solvents.

General Storage Recommendations:

- Store in a tightly sealed container to protect from moisture.
- Store in a dry and well-ventilated area.
- Keep away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.

One supplier suggests that after three years of storage, the compound should be re-analyzed for chemical purity before use.

Experimental Protocols: pH Stability Study

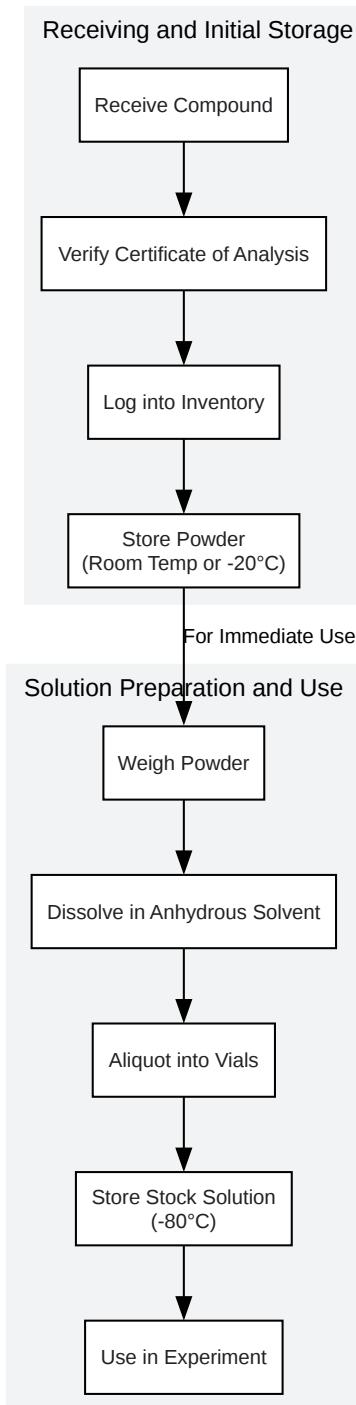
While specific experimental data for **Hexadecanedioic acid-d28** is not readily available, a general protocol for assessing the pH stability of a deuterated carboxylic acid is provided below.

Objective: To determine the rate of degradation and potential for H-D exchange of **Hexadecanedioic acid-d28** across a range of pH values.

Materials:

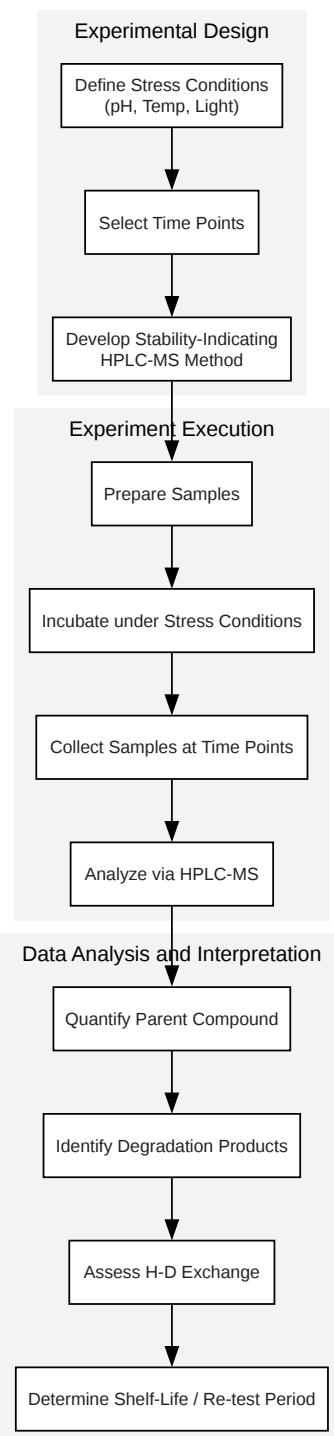
- **Hexadecanedioic acid-d28**
- HPLC grade water, acetonitrile, and methanol
- A series of buffers (e.g., phosphate, citrate) to cover a pH range from 2 to 12
- Calibrated pH meter
- HPLC-UV/MS system

Methodology:


- Stock Solution Preparation: Prepare a stock solution of **Hexadecanedioic acid-d28** in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
- Sample Preparation:
 - In separate vials, add an aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration.
 - Prepare control samples at each pH and store them at a low temperature (e.g., -20°C) for immediate analysis (t=0).
- Incubation: Incubate the test samples at a controlled temperature (e.g., 25°C, 40°C) and protect them from light.

- Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
- Sample Quenching: Immediately neutralize the collected samples to prevent further degradation before analysis. Store quenched samples at a low temperature until analysis.
- Analysis:
 - Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
 - The HPLC method should be capable of separating the parent **Hexadecanedioic acid-d28** from any potential degradation products.
 - The mass spectrometer will be used to monitor for any changes in the isotopic distribution, which would indicate H-D exchange.
- Data Analysis:
 - Calculate the percentage of **Hexadecanedioic acid-d28** remaining at each time point for each pH condition.
 - Identify and quantify any degradation products.
 - Assess the extent of H-D exchange by analyzing the mass spectra.

Visualizations


The following diagrams illustrate key workflows and logical relationships for the handling and stability assessment of **Hexadecanedioic acid-d28**.

Workflow for Handling and Storage of Hexadecanedioic Acid-d28

[Click to download full resolution via product page](#)

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Logical Flow for Stability Assessment

[Click to download full resolution via product page](#)

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

- To cite this document: BenchChem. [Hexadecanedioic Acid-d28: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12426326#hexadecanedioic-acid-d28-stability-and-storage-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com